molecular formula C18H12N4O3 B12199639 5-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide

5-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B12199639
M. Wt: 332.3 g/mol
InChI Key: RNCSWOXXNCKYGK-UHFFFAOYSA-N
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Description

“5-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide” is a complex organic compound that features both oxadiazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the oxazole ring: This step might involve the reaction of a suitable precursor with an amide or nitrile under dehydrating conditions.

    Coupling of the phenyl groups: This can be done through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the heterocyclic nitrogen atoms.

    Reduction: Reduction reactions might target the oxadiazole or oxazole rings, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include various substituted derivatives or ring-opened products.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in transition metal catalysis.

    Materials Science:

Biology and Medicine

    Drug Development: The compound could be investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

Industry

    Polymer Science: Possible use as a monomer or additive in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2,4-oxadiazole: Another compound with an oxadiazole ring but differing in the position of the nitrogen atoms.

    5-phenyl-1,2-oxazole: Similar structure but lacks the oxadiazole ring.

Uniqueness

The combination of oxadiazole and oxazole rings in “5-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide” might confer unique electronic properties, making it particularly interesting for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C18H12N4O3

Molecular Weight

332.3 g/mol

IUPAC Name

5-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H12N4O3/c23-18(14-11-15(24-20-14)12-7-3-1-4-8-12)19-17-16(21-25-22-17)13-9-5-2-6-10-13/h1-11H,(H,19,22,23)

InChI Key

RNCSWOXXNCKYGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NON=C3C4=CC=CC=C4

Origin of Product

United States

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